molecular formula C11H10ClN3O B1384500 2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one CAS No. 1258640-17-3

2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

Cat. No. B1384500
M. Wt: 235.67 g/mol
InChI Key: KJWIEZHLQZFWCS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as refluxing, where the reaction mixture is boiled while being cooled, allowing the reaction to proceed at high temperatures without losing any of the compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, density, and solubility .

Scientific Research Applications

    Optoelectronic Applications

    • Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential in optoelectronic applications .
    • Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The structure was elucidated by single crystal X-ray diffraction method .
    • Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The second harmonic generation (SHG) efficiency of the CDA was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .

    Pharmaceutical Applications

    • Application Summary : A compound with a similar structure, (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone, was synthesized and studied for its potential pharmaceutical applications .
    • Method of Application : The compound was synthesized and characterized by spectroscopic methods and single crystal X-ray diffraction studies . Molecular docking and Hirshfeld surface analysis were also performed .
    • Results : The docking analysis of the compound was executed with anti-cancer target with hER-α protein . The major intercontacts contributing to the Hirshfeld surface are H…H, H…Cl, H…C and H…Br .

    Chemical Synthesis

    • Application Summary : A compound with a similar structure, 2-(6-Chloropyridin-3-yl)acetic acid, is used in chemical synthesis .
    • Method of Application : The compound is typically used as a reagent in various chemical reactions .
    • Results : The specific outcomes depend on the reaction conditions and other reagents used .

    Nonlinear Optical Material

    • Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential as a nonlinear optical (NLO) material .
    • Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The crystal structure was elucidated by single crystal X-ray diffraction method .
    • Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The second harmonic generation (SHG) efficiency of the CDA was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .

    Chemical Reagent

    • Application Summary : A compound with a similar structure, 2-(6-Chloropyridin-3-yl)acetic acid, is used as a reagent in chemical synthesis .
    • Method of Application : The compound is typically used as a reagent in various chemical reactions .
    • Results : The specific outcomes depend on the reaction conditions and other reagents used .

    Optical Switching Applications

    • Application Summary : A similar compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its potential as a nonlinear optical (NLO) material .
    • Method of Application : The compound was synthesized by a reflux method, and single crystals were grown by a slow evaporation technique . The crystal structure was elucidated by single crystal X-ray diffraction method .
    • Results : The title compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method . The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergencies .

Future Directions

The future directions for research would depend on the compound’s properties and potential applications. Pyridine derivatives are an active area of research due to their wide range of biological activities and their potential use in the synthesis of pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-2-8-5-10(16)15-11(14-8)7-3-4-9(12)13-6-7/h3-6H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWIEZHLQZFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
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2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
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2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
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2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
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Reactant of Route 6
2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

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